molecular formula C9H11N3 B1352450 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine CAS No. 43170-96-3

2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine

Cat. No. B1352450
CAS RN: 43170-96-3
M. Wt: 161.2 g/mol
InChI Key: CSIVCTHRYRVJCI-UHFFFAOYSA-N
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Patent
US03970753

Procedure details

To a stirred solution of 2-(2-aminoethyl)imidazo [1,2-a] pyridine in chloroform chloral was added dropwise and stirring continued at room temperature for an hour. A solid precipitate was filtered off and recrystallised to give 2-(2-formamidoethyl)imidazo [1,2-a]pyridine. The 2-(2-formamidoethyl)imidazo [1,2-a]pyridine was gradually added to a slurry of lithium aluminium hydride in anhydrous tetrahydrofuran and the resultant suspension heated under reflux for 3 hours. By extracting the reaction mixture with dilute hydrochloric acid there was isolated 2-(2-methylaminoethyl)imidazo [1,2-a]pyridine dihydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloroform chloral
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[N:5]=[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][N:7]2[CH:12]=1.[O:13]=[CH:14]C(Cl)(Cl)Cl.C(Cl)(Cl)Cl>>[CH:14]([NH:1][CH2:2][CH2:3][C:4]1[N:5]=[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][N:7]2[CH:12]=1)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC=1N=C2N(C=CC=C2)C1
Name
chloroform chloral
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl.C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
continued at room temperature for an hour
FILTRATION
Type
FILTRATION
Details
A solid precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised

Outcomes

Product
Name
Type
product
Smiles
C(=O)NCCC=1N=C2N(C=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.